Terikalant

IKr blockade IK1 blockade potassium channel selectivity

Terikalant (RP 62719; CAS 121277-96-1) is the active (S)-enantiomer of the racemic benzopyran derivative RP 58866, originally patented by Rhône-Poulenc Santé as a class III antiarrhythmic agent. Unlike pure IKr blockers such as dofetilide, terikalant possesses a dual-channel pharmacological signature: it potently blocks the rapidly activating delayed rectifier K⁺ current (IKr) with nanomolar affinity while exerting an additional, ~250-fold less potent block of the inward rectifier K⁺ current (IK1), and it also inhibits the acetylcholine-activated inward rectifier K⁺ current (IK_ACh).

Molecular Formula C24H31NO3
Molecular Weight 381.5 g/mol
CAS No. 121277-96-1
Cat. No. B054069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerikalant
CAS121277-96-1
Synonyms1-(2-(3,4-dihydro-2H-1-benzopyran-4-yl)ethyl)-4-(3,4-dimethoxyphenyl)piperidine
RP 58866
RP 62719
RP-58866
RP-62719
RP62719
terikalant
terikalant hydrochloride
terikalant, RP 62719
Molecular FormulaC24H31NO3
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CCN(CC2)CCC3CCOC4=CC=CC=C34)OC
InChIInChI=1S/C24H31NO3/c1-26-23-8-7-20(17-24(23)27-2)18-9-13-25(14-10-18)15-11-19-12-16-28-22-6-4-3-5-21(19)22/h3-8,17-19H,9-16H2,1-2H3/t19-/m0/s1
InChIKeyUIZPEXQHMIZQPQ-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Terikalant (CAS 121277-96-1) Baseline Procurement Profile: Class III Antiarrhythmic with Dual IKr/IK1 Potassium Channel Blockade


Terikalant (RP 62719; CAS 121277-96-1) is the active (S)-enantiomer of the racemic benzopyran derivative RP 58866, originally patented by Rhône-Poulenc Santé as a class III antiarrhythmic agent [1]. Unlike pure IKr blockers such as dofetilide, terikalant possesses a dual-channel pharmacological signature: it potently blocks the rapidly activating delayed rectifier K⁺ current (IKr) with nanomolar affinity while exerting an additional, ~250-fold less potent block of the inward rectifier K⁺ current (IK1), and it also inhibits the acetylcholine-activated inward rectifier K⁺ current (IK_ACh) [2][3]. In normal cardiac tissues studied in vitro, terikalant dose-dependently prolongs both atrial and ventricular action potential duration without affecting upstroke velocity or diastolic potential, consistent with a pure class III electrophysiological profile [1].

Why Generic Substitution of Terikalant with Single-Target IKr Blockers Fails to Replicate Its Pharmacological Profile


Terikalant cannot be interchangeably substituted with pure IKr blockers (e.g., dofetilide, ibutilide, sotalol) because its multi-current blocking profile produces a distinct set of electrophysiological consequences. The combination of potent IKr blockade with ancillary IK1 inhibition and IK_ACh desensitization generates a 'positive' rate-dependent action potential prolongation—an effect opposite to the 'reverse' rate-dependence of selective IKr blockers—which has direct implications for antiarrhythmic efficacy at elevated heart rates [1]. Furthermore, terikalant's differential tissue-level inotropic effects (positive inotropy in atria but not ventricles) and its comparatively lower proarrhythmic liability relative to other multi-channel class III agents (e.g., clofilium) are pharmacological features that cannot be reproduced by any single-target alternative [2][3]. Procurement of a surrogate IKr-selective agent would fundamentally alter the experimental or therapeutic outcome, particularly in models of vagal atrial fibrillation or tachycardia-dependent arrhythmias where terikalant's unique IK_ACh and IK1 contributions are mechanistically required.

Terikalant (CAS 121277-96-1) Quantitative Differentiation Evidence: Head-to-Head Comparative Data Against Closest Analogs


Evidence Item 1: Dual IKr/IK1 Blockade with ~250-Fold Selectivity for IKr Over IK1 Distinguishes Terikalant from Pure IKr Blockers

Terikalant exhibits a dual IKr/IK1 blocking profile that is mechanistically distinct from pure IKr blockers such as dofetilide. In guinea pig ventricular myocytes, terikalant blocked IKr with an IC₅₀ of 31 nmol/L, while IK1 blockade was approximately 250-fold less potent (IC₅₀ = 6 µmol/L). In contrast, dofetilide selectively blocks IKr with no appreciable IK1 effect at therapeutic concentrations, and pure IK1 blockers (e.g., PA-6) lack the potent IKr component that defines terikalant's primary antiarrhythmic mechanism [1]. The racemate RP 58866 showed a similar profile (IKr IC₅₀ = 22 nmol/L; IK1 IC₅₀ = 8 µmol/L). No significant block of IKs was observed at concentrations ≤10 µmol/L for either compound [1].

IKr blockade IK1 blockade potassium channel selectivity class III antiarrhythmic guinea pig ventricular myocytes

Evidence Item 2: 'Positive' Rate-Dependent APD Prolongation by Terikalant Contrasts with 'Reverse' Rate-Dependence of Dofetilide

The rate-dependent behaviour of terikalant's APD prolongation is opposite to that of pure IKr blockers. In guinea pig ventricular myocytes and Langendorff-perfused hearts, terikalant dose-dependently increased APD with an effect that was enhanced by rapid pacing—termed 'positive' rate-dependence. Conversely, dofetilide exhibited 'reverse' rate-dependence, where APD prolongation diminishes at faster pacing rates [1]. Additionally, terikalant dose-dependently decreased both the time constant and the amount of slow APD shortening following a rate increase (from 2 to 3.3 Hz), whereas dofetilide had no significant effect on either parameter [1]. Under control conditions, the time constant of slow APD shortening was 28±4 s and the amount of slow shortening was 21.9±0.9 ms (n=8) [1].

rate-dependence action potential duration IK1 IKr tachycardia guinea pig

Evidence Item 3: IK_ACh Inhibition by Terikalant: Quantitative Comparison with Dofetilide, Ibutilide, and Sotalol in Atrial Myocytes

Terikalant potently inhibits the acetylcholine-activated inward rectifier K⁺ current (IK_ACh), which is predominantly expressed in atrial tissue and mediates vagally induced atrial fibrillation. In rat atrial myocytes, terikalant desensitized ACh-induced IK_ACh with an IC₅₀ of 4.2 µmol/L. Comparative IC₅₀ values were 0.9 µmol/L for dofetilide, 2.8 µmol/L for ibutilide, and 35.5 µmol/L for sotalol. The selective IKs blocker chromanol 293B showed no IK_ACh inhibition at any tested concentration [1][2]. At 50 µmol/L, terikalant, ibutilide, and dofetilide each produced near-complete IK_ACh desensitization, demonstrating that this property is shared among high-affinity IKr blockers but absent in IKs-selective agents [1].

IK_ACh muscarinic potassium current vagal atrial fibrillation atrial myocytes class III antiarrhythmics

Evidence Item 4: Atrial-Selective Positive Inotropy: Terikalant Augments Atrial but Not Ventricular Contractile Force in Isolated Canine Preparations

In isolated, blood-perfused right atrial and left ventricular preparations from dogs, terikalant (1–100 nmol) produced a brief, slight increase in atrial contractile force while simultaneously decreasing sinus rate. In contrast, terikalant produced no increase in ventricular contractile force in isolated ventricles at any tested dose [1]. Neither propranolol (β-adrenoceptor antagonist) nor atropine (muscarinic receptor antagonist) inhibited the positive inotropic response in atria, indicating a mechanism independent of autonomic receptor modulation. This atrial-biased inotropic profile distinguishes terikalant from agents with global positive inotropy (e.g., β-agonists) or negative inotropy [1].

atrial selectivity inotropy contractile force dog heart sinoatrial node

Evidence Item 5: Lower Proarrhythmic Liability: Terikalant Induced Torsade de Pointes in 20% vs. 60% for Clofilium Despite Equivalent Repolarization Prolongation

In an α₁-adrenoceptor-stimulated, anaesthetized rabbit model comparing proarrhythmic potential, terikalant (2.5, 7.5 and 25 nmol kg⁻¹ min⁻¹ i.v.; n=10) and clofilium (20, 60 and 200 nmol kg⁻¹ min⁻¹; n=10) prolonged QT, QTc intervals, and epicardial monophasic action potential duration to a similar extent. Despite equivalent repolarization prolongation, the total incidence of torsade de pointes was 60% in clofilium-treated animals versus only 20% in terikalant-treated animals (P<0.05 vs. vehicle control). Erythromycin (a selective IKr blocker) and vehicle produced 0% torsade de pointes [1]. This indicates that terikalant's multi-current blocking profile is associated with a substantially lower proarrhythmic risk compared to clofilium, another less selective K⁺ channel blocker.

proarrhythmia torsade de pointes safety pharmacology IKr blocker rabbit model

Evidence Item 6: Ventricular Fibrillation Threshold Elevation: Terikalant 487% vs. Dofetilide 357% in Anaesthetized Guinea Pigs

In a comparative study of class I–IV antiarrhythmic agents using the ventricular fibrillation threshold (VFT) model in anaesthetized, open-chest guinea pigs, terikalant (0.04 mg/kg i.v.) produced a 487±183% increase in VFT from baseline, representing the highest numerical antifibrillatory efficacy among all tested agents. Comparator data: dofetilide (0.08 mg/kg) increased VFT by 357±69%, DL-sotalol (10 mg/kg) by 485±119%, encainide (class I, 1.5 mg/kg) by 183±46%, and saline control by 1±14%. All class III agents tested (terikalant, dofetilide, DL-sotalol) significantly prolonged QT and QTc intervals (P<0.05 vs. saline), confirming class III mechanism engagement at the doses employed [1].

ventricular fibrillation threshold antifibrillatory efficacy guinea pig class III antiarrhythmics procurement specification

Terikalant (CAS 121277-96-1) High-Impact Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Investigating Rate-Dependent Antiarrhythmic Mechanisms in Tachycardia Models

Investigators studying the ionic basis of rate-dependent action potential duration accommodation should select terikalant over pure IKr blockers such as dofetilide. As demonstrated in direct comparative studies, terikalant exhibits 'positive' rate-dependence (APD prolongation enhanced at faster pacing rates) and actively modulates both the time constant and magnitude of slow APD shortening following rate acceleration, whereas dofetilide shows 'reverse' rate-dependence and does not significantly affect slow APD accommodation kinetics [1]. This makes terikalant the compound of choice for experiments designed to dissect the contribution of IK1 versus IKr to rate-dependent repolarization, particularly in Langendorff-perfused heart or isolated myocyte preparations subjected to programmed electrical stimulation protocols.

Scenario 2: Pharmacological Termination of Vagally Induced Atrial Fibrillation in Ex Vivo and In Vivo Models

For research on cholinergically mediated atrial fibrillation, terikalant provides a defined intermediate potency for IK_ACh inhibition (IC₅₀ = 4.2 µmol/L) relative to dofetilide (0.9 µmol/L) and sotalol (35.5 µmol/L), enabling graded pharmacological interrogation of the IK_ACh pathway without the confounding ventricular proarrhythmia associated with pure, high-affinity IKr blockade [1]. In isolated atrial myocyte or tissue-level studies employing ACh superfusion to simulate high vagal tone, terikalant's concentration-dependent IK_ACh desensitization—combined with its IKr-dependent atrial ERP prolongation—provides a mechanistically dual approach that single-target alternatives cannot replicate.

Scenario 3: Cardiac Safety Pharmacology: Differentiating Multi-Channel Blocker Proarrhythmic Liability

In preclinical cardiac safety assessment (ICH S7B), terikalant serves as a superior reference compound for defining the proarrhythmic ceiling of multi-channel class III agents. Direct comparative data show that terikalant produces a 20% incidence of torsade de pointes versus 60% for clofilium in the methoxamine-sensitized rabbit model, despite equivalent degrees of QT/QTc and MAP duration prolongation [1]. Contract research organizations and pharmaceutical safety pharmacology units can use terikalant to establish a benchmark for 'moderate' proarrhythmic risk within the multi-channel blocker class, enabling more nuanced interpretation of novel candidate drug profiles than is possible with highly proarrhythmic agents like clofilium or non-proarrhythmic pure IKr blockers like erythromycin.

Scenario 4: Ex Vivo Atrial-Selective Electrophysiology Without Ventricular Contractility Interference

Experimental protocols requiring modulation of atrial electrophysiology (e.g., sinus rate slowing, atrial ERP prolongation) without concomitant alteration of ventricular contractile force should prioritize terikalant. In isolated, blood-perfused canine cardiac preparations, terikalant (1–100 nmol) produced brief positive atrial inotropy and negative chronotropy while leaving ventricular contractile force unchanged [1]. This tissue-level functional selectivity, confirmed to be independent of β-adrenoceptor and muscarinic receptor pathways, makes terikalant particularly valuable for studies in isolated atrial-ventricular dual-perfusion systems where confounding ventricular inotropic effects would obscure data interpretation.

Quote Request

Request a Quote for Terikalant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.